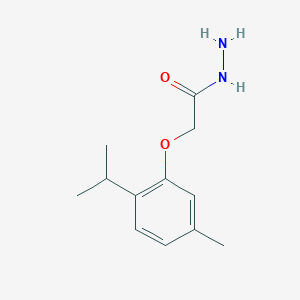

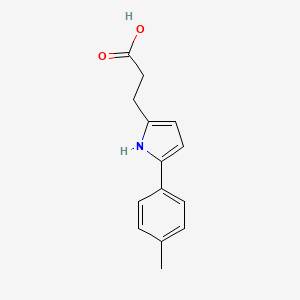

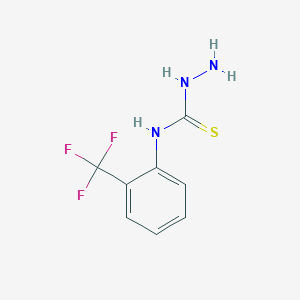

![molecular formula C14H11FO2 B1300270 3-[(2-氟苄基)氧基]苯甲醛 CAS No. 423724-45-2](/img/structure/B1300270.png)

3-[(2-氟苄基)氧基]苯甲醛

描述

The compound "3-[(2-Fluorobenzyl)oxy]benzaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various benzaldehyde derivatives and their chemical properties and reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of fluorogenic reagents for the detection of primary amines using benzaldehyde derivatives is discussed . Additionally, the oxidation of a substrate analog by Pseudomonas fluorescens involving a benzaldehyde derivative is described . The use of benzaldehyde derivatives in the synthesis of 3,1-benzoxazines through grinding-induced reactions is also reported .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For example, the FeCl3-catalyzed alkyne-aldehyde metathesis reaction is an efficient method to synthesize structurally diverse oxepines, which are closely related to benzaldehyde derivatives . The reaction conditions are mild and exhibit high regio- and chemoselectivity. Similarly, the synthesis of fluorogenic reagents for chromatographic analysis involves the reaction of benzaldehyde derivatives with primary amines .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and diverse. The papers describe the formation of highly fluorescent isoindole derivatives from reactions involving benzaldehyde derivatives . Additionally, the formation of 3,1-benzoxazines from benzaldehyde derivatives indicates the potential for cyclic structures and heterocycles within the molecular framework .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. They can react with primary amines to form fluorescent derivatives for sensitive detection . They also undergo oxidation reactions, as seen with the oxidation of 2,3-dihydroxybenzoate by Pseudomonas fluorescens . Furthermore, the reaction of fluorine-containing 3-oxo esters with aldehydes, including benzaldehyde, can lead to the formation of complex fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from their reactions and synthesis. The high fluorescence of the isoindole derivatives suggests that benzaldehyde derivatives can be designed to have specific optical properties . The sensitivity of detection methods using these derivatives indicates that they have significant analytical applications . The ability to form stable heterocyclic compounds like 3,1-benzoxazines also points to their potential utility in various chemical syntheses .

科学研究应用

1. 螺环西格玛1受体配体的合成

使用锂化苯甲醛衍生物(如 3-[(2-氟苄基)氧基]苯甲醛)合成的 3H-螺环[[2]苯并呋喃-1,4'-哌啶] 在药物化学中显示出巨大的潜力。它们表现出亚纳摩尔西格玛(1)亲和力和对西格玛(2)亚型的选择性高。这些化合物可用于脑成像或药物开发的 PET 放射性示踪剂 (Maestrup 等人,2009)。

2. N-杂环卡宾催化的亲核芳基化

涉及 N-杂环卡宾 (NHC) 的催化过程可以用芳香醛衍生的芳酰基取代 3-[(2-氟苄基)氧基]苯甲醛等化合物中的氟基团。该方法允许合成多取代的二苯甲酮,可能在各种有机合成和药物应用中很有用 (Suzuki 等人,2008)。

3. 钌介导的苯甲醛肟脱水

RuBr3·xH2O 与苯甲醛肟(可能包括 3-[(2-氟苄基)氧基]苯甲醛的衍生物)的反应导致金属辅助脱水。该工艺对于理解涉及钌的复杂反应及其在催化和有机合成中的潜在应用非常重要 (Kukushkin 等人,1997)。

4. 含氟 3-氧代酯与醛的反应

含氟烷基 3-氧代酯与醛(包括苯甲醛衍生物)的反应可以形成各种氟酰基酯或四氢吡喃。这些反应对于开发具有潜在药物和材料科学应用的新型有机化合物至关重要 (Pryadeina 等人,2002)。

属性

IUPAC Name |

3-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTELQZWKXZXVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorobenzyl)oxy]benzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

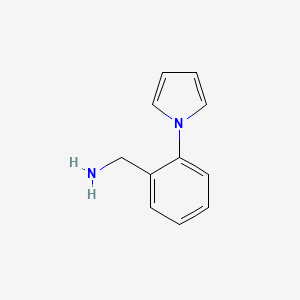

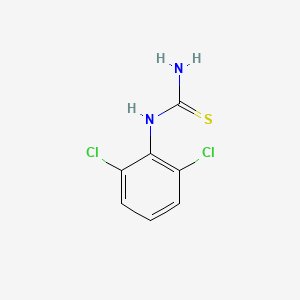

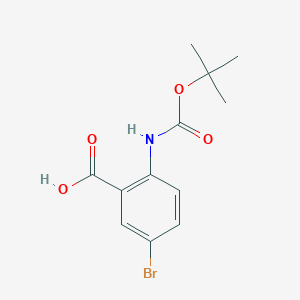

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

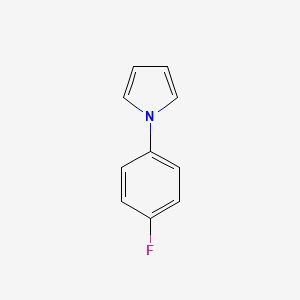

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)